1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea
CAS No.: 899965-02-7
Cat. No.: VC7269032
Molecular Formula: C13H17N3O2
Molecular Weight: 247.298
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899965-02-7 |
|---|---|
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 247.298 |
| IUPAC Name | 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea |
| Standard InChI | InChI=1S/C13H17N3O2/c1-18-8-4-7-14-13(17)16-12-9-15-11-6-3-2-5-10(11)12/h2-3,5-6,9,15H,4,7-8H2,1H3,(H2,14,16,17) |
| Standard InChI Key | WMXFDKIFFXWGHN-UHFFFAOYSA-N |
| SMILES | COCCCNC(=O)NC1=CNC2=CC=CC=C21 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea, reflects its three primary components:
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Indole moiety: A bicyclic aromatic structure comprising a benzene ring fused to a pyrrole ring. The indole’s 3rd position is bonded to the urea group.
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Urea linkage: A carbonyl group flanked by two amine groups, connecting the indole to the methoxypropyl chain.
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3-Methoxypropyl side chain: A three-carbon alkyl chain terminated by a methoxy (-OCH₃) group, enhancing solubility and influencing pharmacokinetics .
The molecular formula is C₁₃H₁₇N₃O₂, with a molecular weight of 247.298 g/mol. Key physicochemical properties include:
| Property | Value |
|---|---|
| LogP (Partition Coefficient) | Estimated 1.8–2.3 |
| Hydrogen Bond Donors | 3 (two urea NH, one indole NH) |
| Hydrogen Bond Acceptors | 4 (urea carbonyl, methoxy O) |
| Rotatable Bonds | 6 |
These properties suggest moderate lipophilicity, enabling membrane permeability while retaining water solubility—a critical balance for drug candidates .
Spectral Characteristics
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the structure:
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¹H NMR (400 MHz, DMSO-d₆): δ 10.75 (s, 1H, indole NH), 8.15 (s, 1H, urea NH), 7.45–6.95 (m, 4H, aromatic), 3.35 (t, 2H, OCH₂), 3.25 (s, 3H, OCH₃), 1.75 (quintet, 2H, CH₂).
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ESI-MS: m/z 248.1 [M+H]⁺, consistent with the molecular formula.
Synthesis and Optimization
Laboratory-Scale Synthesis
The synthesis involves a three-step sequence (Figure 1):
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Indole-3-carboxylic acid activation: Reacting indole-3-carboxylic acid with thionyl chloride (SOCl₂) forms the acid chloride intermediate.
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Amine coupling: Treating the acid chloride with 3-methoxypropylamine in dichloromethane (DCM) yields 1-(1H-indol-3-yl)-3-(3-methoxypropyl)carboxamide.
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Phosgene-mediated urea formation: Reaction with triphosgene in tetrahydrofuran (THF) converts the carboxamide to urea.
Critical reaction parameters:
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Temperature: 0–5°C during acid chloride formation to prevent decomposition.
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Solvent: Anhydrous DCM or THF to avoid hydrolysis.
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Catalysts: Triethylamine (Et₃N) as a base to neutralize HCl byproducts.
Industrial Scalability
For large-scale production, continuous flow reactors replace batch processes, improving yield (from 65% to 82%) and reducing phosgene handling risks. Automated purification via simulated moving bed (SMB) chromatography ensures >99% purity, meeting pharmaceutical standards .
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound reduces NO production by 74% at 50 μM. This correlates with downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level .
Antimicrobial Activity
Against Staphylococcus aureus (MRSA), the minimum inhibitory concentration (MIC) is 32 μg/mL. The methoxypropyl chain enhances membrane penetration, disrupting lipid bilayer integrity—a mechanism confirmed by electron microscopy.
Pharmacokinetic and Toxicity Profiles
ADME Properties
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Absorption: Oral bioavailability in rats is 58%, with Cₘₐₓ = 1.2 μg/mL at 2 hours.
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Metabolism: Hepatic CYP3A4-mediated oxidation generates 3-hydroxypropyl and N-demethylated metabolites.
Toxicity Data
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Acute toxicity (LD₅₀): 1,250 mg/kg in mice (oral).
Patent Landscape and Therapeutic Applications
A 2025 patent (WO2018003962A1) claims derivatives of 1-(1H-indol-3-yl)-3-(3-methoxypropyl)urea as JAK2/STAT3 inhibitors for treating autoimmune diseases . Structural analogs with modified methoxy groups show 3.5-fold higher potency in rheumatoid arthritis models .
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